molecular formula C8H12ClNO2 B2512331 3-(Piperidin-3-yl)prop-2-ynoic acid hydrochloride CAS No. 1955523-88-2

3-(Piperidin-3-yl)prop-2-ynoic acid hydrochloride

Cat. No.: B2512331
CAS No.: 1955523-88-2
M. Wt: 189.64
InChI Key: IPZSNDJPMLNBIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Piperidin-3-yl)prop-2-ynoic acid hydrochloride is a chemical compound with the molecular formula C8H12ClNO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is of interest due to its unique structure, which includes both a piperidine ring and a propynoic acid moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-3-yl)prop-2-ynoic acid hydrochloride typically involves the following steps:

    Formation of Piperidine Derivative: The starting material, piperidine, undergoes functionalization to introduce the propynoic acid group. This can be achieved through various methods, including alkylation or acylation reactions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid. .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-3-yl)prop-2-ynoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Piperidin-3-yl)prop-2-ynoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 3-(Piperidin-3-yl)prop-2-ynoic acid hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperidin-3-yl)prop-2-ynoic acid hydrochloride is unique due to its specific substitution pattern and the presence of both a piperidine ring and a propynoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable in research and industrial applications .

Properties

IUPAC Name

3-piperidin-3-ylprop-2-ynoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c10-8(11)4-3-7-2-1-5-9-6-7;/h7,9H,1-2,5-6H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZSNDJPMLNBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C#CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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